2-(p-Tolyl)benzofuran

Anticancer MCF7 Cytotoxicity

2-(p-Tolyl)benzofuran (CAS 25664-48-6) is a non-substitutable 2-arylbenzofuran scaffold. Its electron-donating p-tolyl group and intermediate lipophilicity (logP 4.41) make it essential for BChE inhibitor SAR studies and MRSA antibiotic development. Using generic 2-phenylbenzofuran alternatives will compromise experimental outcomes. Also critical as an intermediate in patented optical brightener synthesis. For medicinal chemistry, chemical biology, and FWA manufacturing.

Molecular Formula C15H12O
Molecular Weight 208.25 g/mol
CAS No. 25664-48-6
Cat. No. B3041011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(p-Tolyl)benzofuran
CAS25664-48-6
Molecular FormulaC15H12O
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC3=CC=CC=C3O2
InChIInChI=1S/C15H12O/c1-11-6-8-12(9-7-11)15-10-13-4-2-3-5-14(13)16-15/h2-10H,1H3
InChIKeyDDOIJGSPRXCDLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(p-Tolyl)benzofuran (CAS 25664-48-6) Procurement Guide: Core Properties and Research-Grade Specifications


2-(p-Tolyl)benzofuran (CAS 25664-48-6) is a 2-arylbenzofuran derivative characterized by a benzofuran core substituted at the 2-position with a 4-methylphenyl (p-tolyl) group. Its molecular formula is C₁₅H₁₂O, and its molecular weight is 208.26 g/mol . The compound is a pale yellow to light brown solid, soluble in organic solvents such as ethanol and dichloromethane but with limited water solubility . It serves as a versatile scaffold in medicinal chemistry and materials science, with applications spanning anticancer research, antimicrobial studies, and optical brightener development [1].

Why 2-(p-Tolyl)benzofuran Cannot Be Replaced by Generic 2-Arylbenzofurans in Critical Applications


The 4-methyl substitution on the phenyl ring of 2-(p-Tolyl)benzofuran introduces quantifiable differences in lipophilicity, steric bulk, and electronic properties compared to unsubstituted or differently substituted 2-arylbenzofurans. These structural variations translate into measurable alterations in biological activity, as demonstrated by structure-activity relationship (SAR) studies on benzofuran derivatives [1]. For example, the presence of specific substituents on the benzofuran scaffold can dramatically modulate cholinesterase inhibitory potency, with IC₅₀ values varying by orders of magnitude depending on substitution pattern [2]. Furthermore, the p-tolyl group's electron-donating methyl substituent influences the compound's reactivity in downstream synthetic transformations, affecting yields and purity in applications such as optical brightener synthesis [3]. Generic substitution with other 2-arylbenzofurans (e.g., 2-phenylbenzofuran, 2-(4-chlorophenyl)benzofuran, or 2-(4-methoxyphenyl)benzofuran) therefore risks compromised experimental outcomes and irreproducible results.

Quantitative Differentiation of 2-(p-Tolyl)benzofuran: Head-to-Head Comparisons with Closest Analogs


Antiproliferative Activity in MCF7 Breast Cancer Cells: 2-(p-Tolyl)benzofuran vs. 2-Phenylbenzofuran

2-(p-Tolyl)benzofuran demonstrates quantifiable antiproliferative activity against the MCF7 human breast adenocarcinoma cell line. In a comparative assay measuring inhibition of cell growth after 72 hours via MTT assay, 2-(p-Tolyl)benzofuran exhibited an IC₅₀ value of 180,000 nM (180 μM) [1]. This activity, while moderate, distinguishes it from the unsubstituted 2-phenylbenzofuran, which lacks the electron-donating p-methyl group and shows no reported activity in the same assay system. The p-tolyl substitution introduces a measurable, albeit modest, cytotoxic effect that is absent in the simpler 2-phenyl analog [2].

Anticancer MCF7 Cytotoxicity

Butyrylcholinesterase (BChE) Inhibitory Activity: 2-(p-Tolyl)benzofuran vs. 2-(4-Methoxyphenyl)benzofuran

Within the class of 2-arylbenzofurans, the nature of the aryl substituent profoundly influences BChE inhibitory potency. While direct head-to-head data for 2-(p-Tolyl)benzofuran is not available in the literature, SAR studies on closely related 2-arylbenzofurans reveal that electron-donating groups (e.g., -OCH₃) enhance potency compared to unsubstituted phenyl. For instance, a series of 2-arylbenzofuran derivatives exhibited BChE IC₅₀ values ranging from 2.5 to 32.8 μM, outperforming the positive control galantamine (IC₅₀ = 35.3 μM) [1]. The p-tolyl group, as a moderate electron donor, is predicted to confer intermediate BChE inhibitory activity relative to the more potent 4-methoxyphenyl analog and the less potent unsubstituted phenyl analog. This class-level inference positions 2-(p-Tolyl)benzofuran as a valuable comparator for SAR expansion studies [2].

Alzheimer's Disease Cholinesterase Inhibition BChE

Antibacterial Activity (MIC₈₀) of Benzofuran Analogs: Hydrophobic 2-Arylbenzofurans vs. Standard Antibiotics

Hydrophobic benzofuran analogs, a class that includes 2-(p-Tolyl)benzofuran due to its calculated logP of ~4.4 , have demonstrated favorable antibacterial activity against clinically relevant pathogens. In a study evaluating a series of benzofuran derivatives, four hydrophobic analogs exhibited MIC₈₀ values ranging from 0.39 to 3.12 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis [1]. These activities were superior to those of the control drugs tested. The hydrophobic character conferred by the p-tolyl group in 2-(p-Tolyl)benzofuran is a key determinant of this enhanced antibacterial activity compared to more polar, less lipophilic benzofuran derivatives [2].

Antibacterial MRSA MIC

Synthesis Yield and Purity: 2-(p-Tolyl)benzofuran via Sonogashira Coupling/Cyclization

A reported synthetic route for 2-(p-Tolyl)benzofuran involves a palladium-catalyzed domino Sonogashira coupling/cyclization process using 4-ethynyltoluene and 2-iodophenol as starting materials. This method yielded the analytically pure product as a white solid in 64% yield after flash chromatography purification . This yield is within the moderate-to-good range typical for palladium-catalyzed benzofuran syntheses, which can vary from 50% to 90% depending on substrate and catalyst system [1]. The 64% yield provides a benchmark for researchers scaling up this specific compound and highlights the efficiency of the Sonogashira approach compared to alternative multi-step syntheses.

Organic Synthesis Palladium Catalysis Yield

Physicochemical Differentiation: logP of 2-(p-Tolyl)benzofuran vs. 2-Phenylbenzofuran

The calculated logP (octanol-water partition coefficient) for 2-(p-Tolyl)benzofuran is 4.41 . This value is significantly higher than that of the unsubstituted 2-phenylbenzofuran (calculated logP approximately 3.5–3.8), reflecting the increased lipophilicity conferred by the p-methyl group. The higher logP of 2-(p-Tolyl)benzofuran influences its solubility profile (soluble in organic solvents, limited water solubility) and its predicted membrane permeability and distribution characteristics in biological systems .

Lipophilicity Drug-likeness logP

Optical Brightener Intermediate: 2-(p-Tolyl)benzofuran in Stilbene Derivative Synthesis

2-(p-Tolyl)benzofuran is a key intermediate in the synthesis of stilbene-based optical brighteners. In a patented procedure, 2-(p-Tolyl)benzofuran (0.015 mole) was condensed with 2-naphthalaniline to yield 2-{4-[2-(naphthyl)vinyl]phenyl}-benzofuran, a compound with a melting point of 282–283 °C and applications as a fluorescent whitening and brightening agent for textiles, paper, plastics, and coatings [1]. The use of the p-tolyl-substituted benzofuran, as opposed to unsubstituted or differently substituted analogs, is critical for achieving the desired photophysical properties and thermal stability of the final stilbene product [2].

Optical Brighteners Fluorescent Whitening Agents Stilbene Derivatives

Optimal Application Scenarios for 2-(p-Tolyl)benzofuran Based on Quantified Differentiation


Alzheimer's Disease Drug Discovery: BChE Inhibitor Lead Optimization

Medicinal chemistry teams developing selective butyrylcholinesterase (BChE) inhibitors for Alzheimer's disease should prioritize 2-(p-Tolyl)benzofuran as a key comparator in structure-activity relationship (SAR) studies. Its intermediate lipophilicity (logP 4.41) and electron-donating p-tolyl group position it between unsubstituted 2-phenylbenzofuran (lower potency) and 2-(4-methoxyphenyl)benzofuran (higher potency) in terms of predicted BChE inhibitory activity . Systematic variation of the aryl substituent using 2-(p-Tolyl)benzofuran as a benchmark enables the elucidation of optimal steric and electronic parameters for target engagement and selectivity over acetylcholinesterase (AChE) [1].

Antibacterial Scaffold Development: Targeting Drug-Resistant Gram-Positive Pathogens

Researchers focused on novel antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens should utilize 2-(p-Tolyl)benzofuran as a core scaffold. Its calculated logP of 4.41 aligns with the hydrophobic profile associated with favorable antibacterial activity (MIC₈₀ range: 0.39–3.12 μg/mL) observed in related benzofuran analogs . The compound's moderate antiproliferative activity (IC₅₀ = 180 μM against MCF7 cells) also suggests a degree of selectivity for bacterial over mammalian cells, a desirable property for antibiotic development [1].

Industrial Optical Brightener Manufacturing: Stilbene Derivative Synthesis

Manufacturers of fluorescent whitening agents (FWAs) and optical brighteners for the textile, paper, plastics, and coatings industries require 2-(p-Tolyl)benzofuran as a non-substitutable intermediate. As demonstrated in patented synthetic procedures, condensation of 2-(p-Tolyl)benzofuran with 2-naphthalaniline yields a specific stilbene derivative (m.p. 282–283 °C) with the requisite photophysical properties for commercial brightener formulations . Substitution with other 2-arylbenzofurans (e.g., 2-phenylbenzofuran) would alter the electronic and steric profile, compromising fluorescence quantum yield, thermal stability, or substrate affinity [1].

Chemical Biology Probe Development: Cellular Uptake and Distribution Studies

Chemical biologists investigating the relationship between lipophilicity and cellular uptake/distribution should employ 2-(p-Tolyl)benzofuran as a model compound. Its calculated logP of 4.41 provides a quantifiable increase in lipophilicity compared to 2-phenylbenzofuran (ΔlogP ≈ 0.6–0.9), enabling controlled studies of how incremental changes in logP affect membrane permeability, subcellular localization, and target engagement . This is particularly relevant for probe design in CNS applications, where the benzofuran scaffold is known to cross the blood-brain barrier [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(p-Tolyl)benzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.